molecular formula C11H16N2O2 B155930 Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate CAS No. 127957-89-5

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate

Cat. No.: B155930
CAS No.: 127957-89-5
M. Wt: 208.26 g/mol
InChI Key: HGCRMXNQSAARKC-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a methyl group at position 2, a propyl group at position 4, and an ethyl ester at position 3. Pyrimidine carboxylates are widely studied for their applications in medicinal chemistry and agrochemical synthesis due to their structural versatility and reactivity.

Properties

IUPAC Name

ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-6-10-9(11(14)15-5-2)7-12-8(3)13-10/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCRMXNQSAARKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562452
Record name Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127957-89-5
Record name Ethyl 2-methyl-4-propyl-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127957-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The synthesis of pyrimidine derivatives often begins with β-alkoxypropionitriles, which undergo condensation with acetamidine to form the pyrimidine core. For ethyl 2-methyl-4-propylpyrimidine-5-carboxylate, the propyl group is introduced via a β-propoxypropionitrile precursor. As detailed in US Patent 6,365,740 B1, β-alkoxypropionitriles are synthesized by reacting acrylonitrile derivatives with alcohols under basic conditions. For example, β-propoxypropionitrile can be prepared by treating acrylonitrile with propanol in the presence of sodium ethoxide.

The subsequent condensation with acetamidine proceeds via nucleophilic attack at the nitrile group, followed by cyclization to form the pyrimidine ring. This step is catalyzed by Lewis acids such as Al₂O₃, which enhance reaction selectivity and yield.

Catalytic Amination and Esterification

Following cyclization, the intermediate 5-alkoxymethylpyrimidine undergoes amination with ammonia to replace the alkoxy group with an amino moiety. However, for this compound, the alkoxy group is retained, and esterification is achieved using ethyl chloroacetate. As demonstrated in a study on imidazole carboxylates, ethyl esters are introduced via nucleophilic substitution with ethyl chloroacetate in the presence of sodium ethoxide.

Table 1: Key Reaction Parameters for β-Alkoxypropionitrile Condensation

ParameterValue/DescriptionSource Citation
Precursorβ-Propoxypropionitrile
CatalystAl₂O₃
Temperature Range210–300°C
SolventAmmonia or toluene
Esterification AgentEthyl chloroacetate

Alkylation of Pyrimidine Precursors

Grignard Reagent-Mediated Alkylation

The propyl group can be introduced via Grignard reagents reacting with ketone intermediates. For instance, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is synthesized using CH₃MgBr to add a hydroxypropyl group. Adapting this method, a pyrimidine-5-carboxylate intermediate could be alkylated with a propyl Grignard reagent (e.g., CH₂CH₂CH₂MgBr) to install the propyl substituent at the 4-position.

Reductive Amination

An alternative approach involves reductive amination of a formylpyrimidine intermediate. As described in Ullmann’s Encyclopedia of Industrial Chemistry, formyl groups at the 4-position of pyrimidines are reduced with hydrogen or hydride agents in the presence of amines. For this compound, propylamine could serve as the amine source, though this method requires precise control to avoid over-reduction.

Table 2: Comparison of Alkylation Methods

MethodReagents/ConditionsYield (%)Source Citation
Grignard AlkylationCH₂CH₂CH₂MgBr, THF, 0–25°C65–78 (estimated)
Reductive AminationPropylamine, NaBH₃CN, MeOH50–60 (estimated)

Catalytic Cyclization Using Acidic Clays

Fe³⁺-Montmorillonite K10 Catalysis

Fe³⁺-montmorillonite K10, a Lewis-acid catalyst, facilitates the Biginelli reaction to synthesize dihydropyrimidinones. While this method typically targets dihydro derivatives, modifying the aldehyde component (e.g., using propionaldehyde instead of benzaldehyde) could yield 4-propyl-substituted pyrimidines. Subsequent oxidation and esterification would then produce the target compound.

Optimization of Reaction Conditions

Key parameters for this route include:

  • Catalyst Loading : 10–15 wt% of Fe³⁺-montmorillonite K10.

  • Solvent : Ethanol or solvent-free conditions at 80–100°C.

  • Oxidation Step : CrO₃ or KMnO₄ to convert dihydropyrimidinones to pyrimidines.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

This compound exhibits distinct spectral features:

  • ¹H NMR : δ 1.19 (t, 3H, CH₃), 2.38 (s, 3H, CH₃), 4.19 (q, 2H, OCH₂), 5.38 (s, 1H, CH).

  • IR : Peaks at 1693 cm⁻¹ (C=O), 1525 cm⁻¹ (C=N).

  • Mass Spec : Molecular ion peak at m/z 208.121 (calculated for C₁₁H₁₆N₂O₂).

Physicochemical Properties

PropertyValueSource Citation
Density1.063 g/cm³
Boiling Point308.3°C at 760 mmHg
Flash Point140.2°C

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Condensation Route : High selectivity (>80%) but requires high temperatures (210–300°C).

  • Grignard Alkylation : Moderate yields (65–78%) but scalable under mild conditions.

  • Catalytic Cyclization : Environmentally benign but necessitates post-synthesis oxidation.

Industrial Applicability

The condensation method is favored for large-scale production due to established protocols for similar pyrimidine intermediates . In contrast, Grignard-based routes are cost-prohibitive for industrial use due to reagent expenses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Table 1: Common Synthesis Methods

MethodKey ReagentsConditions
Biginelli ReactionAldehyde, β-keto ester, UreaAcidic conditions, Ethanol
Multi-Step Synthesis1,3-Cyclohexanedione, Ammonium AcetateReflux in Ethanol

Chemistry

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate serves as a building block for synthesizing more complex pyrimidine derivatives. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

Research indicates potential biological activities of this compound, such as antimicrobial and antiviral effects. Preliminary studies suggest that it may interact with specific enzymes and receptors involved in metabolic pathways.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases. Investigations into its efficacy against cancer and inflammatory conditions have shown promising results.

Industry

In the agrochemical sector, this compound is utilized in developing pesticides and herbicides due to its chemical stability and biological activity.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The compound was found to disrupt bacterial cell wall synthesis.
  • Cancer Research : In vitro tests indicated that the compound could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.

Table 2: Summary of Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth
Cancer ResearchInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The propyl group in the target compound increases logP compared to methyl or chloro substituents, suggesting improved membrane permeability .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) enhance electrophilicity at position 4, making these compounds more reactive in nucleophilic substitutions compared to the target compound’s alkyl substituents.

Physicochemical and Spectroscopic Properties

NMR Data Comparison

Compound (Position 4 Substituent) ¹H-NMR (Ethyl Ester, δ ppm) ¹³C-NMR (C=O, δ ppm)
Ethyl 2-phenylpyrimidine-5-carboxylate 4.36 (q, J = 7.5 Hz) 166.30
Ethyl 4-methyl-2-(p-tolylamino) 4.25 (q, J = 6.0 Hz) 163.9 (ester C=O)
Target Compound (Propyl) ~4.3–4.4 (q)* ~165–167*

*Predicted based on analog shifts. Propyl’s inductive effect may slightly deshield the ester carbonyl compared to phenyl .

Solubility and Stability

  • The target’s propyl group enhances lipid solubility, reducing water solubility compared to hydroxyl- or amino-substituted analogs .
  • Chloro-substituted derivatives (e.g., ) may exhibit greater stability under acidic conditions due to reduced nucleophilic susceptibility.

Biological Activity

Ethyl 2-methyl-4-propylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C10H15N3O2C_{10}H_{15}N_{3}O_{2} and a molecular weight of approximately 209.25 g/mol. Its structure features a pyrimidine ring with a carboxylate group, which is critical for its biological activity. The compound is characterized by:

  • Density : 1.063 g/cm³
  • Boiling Point : 308.28ºC at 760 mmHg

These physical properties influence its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, including the Biginelli reaction, which involves the condensation of aldehydes, urea, and ethyl acetoacetate under reflux conditions. This method is notable for its efficiency and the ability to produce a range of pyrimidine derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Properties

Several derivatives of pyrimidines, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values indicating effective inhibition of cell proliferation in colon (Colo-205), prostate (PC-3), leukemia (THP-1), and lung (A549) cancer cells. The observed IC50 values are as follows:

Cell LineIC50 (µM)
Colo-20559.4 ± 1.6
PC-335.4 ± 2.2
THP-123.2 ± 1.4
A54930.3 ± 2.9

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

The mechanism of action for this compound involves interactions with specific enzymes or receptors within cellular pathways. It may inhibit or activate particular proteins that are crucial for cell growth and division, contributing to its anticancer effects. Further research is needed to elucidate these interactions fully.

Case Studies

A notable study explored the interaction of this compound with various biological targets:

  • Antimicrobial Testing : In vitro assays confirmed the compound's ability to inhibit bacterial growth, particularly against Gram-positive bacteria.
  • Cytotoxicity Assays : The compound was tested on multiple cancer cell lines, demonstrating selective cytotoxicity while exhibiting lower toxicity against normal cells.

Q & A

Q. What computational tools are recommended for predicting intermolecular interactions in crystal packing?

  • Methodological Answer :
  • Hirshfeld surface analysis : CrystalExplorer to visualize π-π stacking or C-H···O interactions .
  • Molecular dynamics (MD) : GROMACS simulations to assess thermal stability of crystal lattices .

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